molecular formula C18H22 B13787326 1-[1-(3,4-Dimethylphenyl)ethyl]-2,3-dimethylbenzene CAS No. 2816-98-0

1-[1-(3,4-Dimethylphenyl)ethyl]-2,3-dimethylbenzene

Cat. No.: B13787326
CAS No.: 2816-98-0
M. Wt: 238.4 g/mol
InChI Key: GAYGTTQJQBOZLS-UHFFFAOYSA-N
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Description

1-(2,3-Xylyl)-1-(3,4-xylyl)ethane is an organic compound characterized by the presence of two xylyl groups attached to an ethane backbone Xylyl groups are derived from xylene, which is a dimethylbenzene

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2,3-Xylyl)-1-(3,4-xylyl)ethane can be synthesized through a Friedel-Crafts alkylation reaction. This involves the reaction of 2,3-dimethylbenzene (o-xylene) and 3,4-dimethylbenzene (m-xylene) with ethylene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods: In an industrial setting, the synthesis of 1-(2,3-xylyl)-1-(3,4-xylyl)ethane may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-pressure reactors can also enhance the reaction rate and yield. The product is then purified through distillation or recrystallization to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2,3-Xylyl)-1-(3,4-xylyl)ethane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst to reduce any unsaturated bonds.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the hydrogen atoms on the benzene rings are replaced by other substituents such as halogens or nitro groups.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
  • Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
  • Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed:

  • Oxidation: Corresponding carboxylic acids.
  • Reduction: Saturated hydrocarbons.
  • Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

1-(2,3-Xylyl)-1-(3,4-xylyl)ethane has several applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,3-xylyl)-1-(3,4-xylyl)ethane involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to specific sites on these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

  • 1-(2,4-Xylyl)-1-(3,5-xylyl)ethane
  • 1-(2,5-Xylyl)-1-(3,4-xylyl)ethane
  • 1-(2,3-Xylyl)-1-(4,5-xylyl)ethane

Uniqueness: 1-(2,3-Xylyl)-1-(3,4-xylyl)ethane is unique due to the specific positioning of the xylyl groups, which can influence its chemical reactivity and physical properties. This distinct structure may result in different interactions with other molecules compared to its isomers.

Properties

CAS No.

2816-98-0

Molecular Formula

C18H22

Molecular Weight

238.4 g/mol

IUPAC Name

1-[1-(3,4-dimethylphenyl)ethyl]-2,3-dimethylbenzene

InChI

InChI=1S/C18H22/c1-12-9-10-17(11-14(12)3)16(5)18-8-6-7-13(2)15(18)4/h6-11,16H,1-5H3

InChI Key

GAYGTTQJQBOZLS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C(C)C2=CC(=C(C=C2)C)C)C

Origin of Product

United States

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